Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a trityl group at the 1-position, and a methyl ester group at the 5-position of the pyrazole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the pyrazole ring.
Tritylation: The trityl group can be introduced by reacting the pyrazole derivative with trityl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 4-substituted pyrazole derivatives.
Reduction: Formation of 4-debrominated pyrazole or pyrazole-5-alcohol.
Oxidation: Formation of pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trityl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a trityl group.
3-(4-bromophenyl)-5-methyl-1H-pyrazole: Contains a bromophenyl group at the 3-position and a methyl group at the 5-position.
Uniqueness
Methyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is unique due to the presence of the trityl group, which imparts distinct physicochemical properties. The trityl group increases the compound’s steric bulk and lipophilicity, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C24H19BrN2O2 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C24H19BrN2O2/c1-29-23(28)22-21(25)17-26-27(22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
MAMWGCOVTFUDOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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